

# Application Note: Sizing of DPPC Liposomes using Dynamic Light Scattering

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## Compound of Interest

Compound Name: *DL-Dipalmitoylphosphatidylcholine*

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## Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as delivery vehicles for therapeutic agents in the pharmaceutical and biotechnology industries. Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in liposome formulations. The particle size and size distribution of liposomes are critical quality attributes that significantly influence their stability, encapsulation efficiency, biodistribution, and cellular uptake.<sup>[1]</sup> Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for determining the size distribution of sub-micron particles, such as liposomes, in suspension.<sup>[1]</sup> <sup>[2]</sup> This application note provides a detailed protocol for the preparation of DPPC liposomes and their subsequent size characterization using DLS.

## Principles of Dynamic Light Scattering (DLS)

Dynamic Light Scattering, also known as Photon Correlation Spectroscopy (PCS), measures the size of particles by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid suspension.<sup>[3]</sup><sup>[4]</sup>

- **Brownian Motion:** Particles dispersed in a liquid are in constant, random motion due to collisions with the solvent molecules.<sup>[3]</sup> Smaller particles move more rapidly, while larger particles move more slowly.<sup>[1]</sup><sup>[5]</sup>

- **Light Scattering:** When a laser beam illuminates the particles, the light is scattered in all directions. As the particles move, the intensity of the scattered light at a fixed angle fluctuates over time.[2]
- **Correlation Function:** The DLS instrument measures these intensity fluctuations and generates an autocorrelation function. This function describes how the intensity at a given time correlates with the intensity at a later time. For smaller, faster-moving particles, the correlation decays quickly, whereas for larger, slower-moving particles, the correlation decays more slowly.[3]
- **Stokes-Einstein Equation:** The rate of decay of the autocorrelation function is used to calculate the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (d.H) is then determined using the Stokes-Einstein equation[5]:

$$d.H = kT / (3\pi\eta D)$$

where:

- k is the Boltzmann constant
- T is the absolute temperature
- $\eta$  is the viscosity of the solvent

The hydrodynamic diameter is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured, including any surface-adsorbed molecules and the associated solvent layer.[1]

## Data Analysis and Interpretation

DLS data is typically analyzed using the cumulants method, which provides two key parameters:

- **Z-Average (Intensity-Weighted Mean Hydrodynamic Diameter):** This is the primary and most stable parameter produced by DLS.[6] It is sensitive to the presence of small amounts of larger particles due to the intensity of scattered light being proportional to the sixth power of the particle diameter.[7]

- Polydispersity Index (PDI): The PDI is a dimensionless measure of the broadness of the size distribution.<sup>[7]</sup> A PDI value below 0.1 indicates a highly monodisperse sample, while values greater than 0.3 suggest a broad or multimodal size distribution.<sup>[8]</sup> For many liposomal drug products, a PDI below 0.3 is often desired.<sup>[8]</sup>

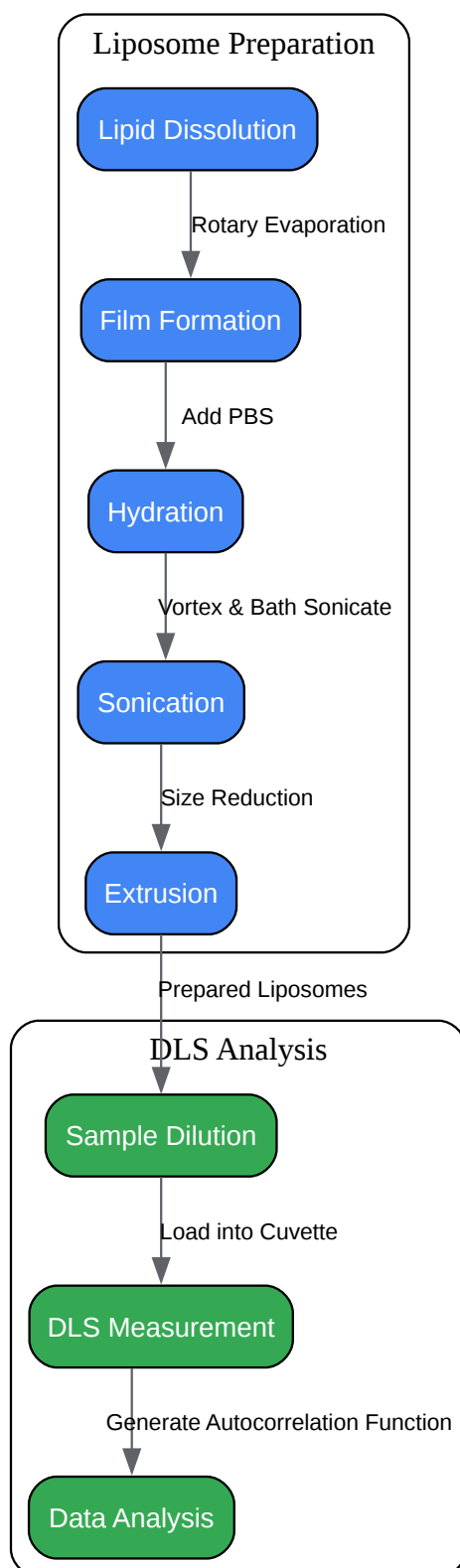
## Experimental Protocol: Preparation and Sizing of DPPC Liposomes

This protocol describes the preparation of unilamellar DPPC liposomes using the thin-film hydration method followed by extrusion, and their subsequent size analysis by DLS.

### Materials

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4, filtered through a 0.22 µm filter
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator
- Extruder with polycarbonate membranes (100 nm pore size)
- DLS instrument
- Disposable cuvettes

## DPPC Liposome Preparation Workflow



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Caption: Workflow for DPPC liposome preparation and DLS analysis.

## Step-by-Step Methodology

- Thin-Film Hydration:

1. Weigh the desired amount of DPPC and dissolve it in chloroform in a round-bottom flask.
2. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
3. Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.[\[9\]](#)
4. Hydrate the lipid film with filtered PBS (pH 7.4) by vortexing. The temperature of the PBS should be above the phase transition temperature of DPPC (~41°C). This will form multilamellar vesicles (MLVs).[\[10\]](#)

- Sonication:

1. Submerge the flask containing the MLV suspension in a bath sonicator.
2. Sonicate for 5-10 minutes to break down the large MLVs into smaller vesicles.

- Extrusion:

1. Assemble the extruder with a 100 nm polycarbonate membrane.
2. Heat the extruder to a temperature above the phase transition temperature of DPPC.
3. Pass the liposome suspension through the extruder 11-21 times to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[\[9\]](#)

- DLS Measurement:

1. Allow the DLS instrument to warm up and stabilize.
2. Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration. The ideal concentration range should be determined empirically to avoid

multiple scattering effects (too concentrated) or poor signal-to-noise ratio (too dilute).[11]  
[12]

3. Transfer the diluted sample into a clean, dust-free disposable cuvette.
4. Place the cuvette in the DLS instrument.
5. Set the measurement parameters, including temperature (e.g., 25°C), solvent viscosity and refractive index (use values for water), and scattering angle (typically 90° or 173°).
6. Perform the measurement. Typically, 3-5 replicate measurements are performed for each sample.

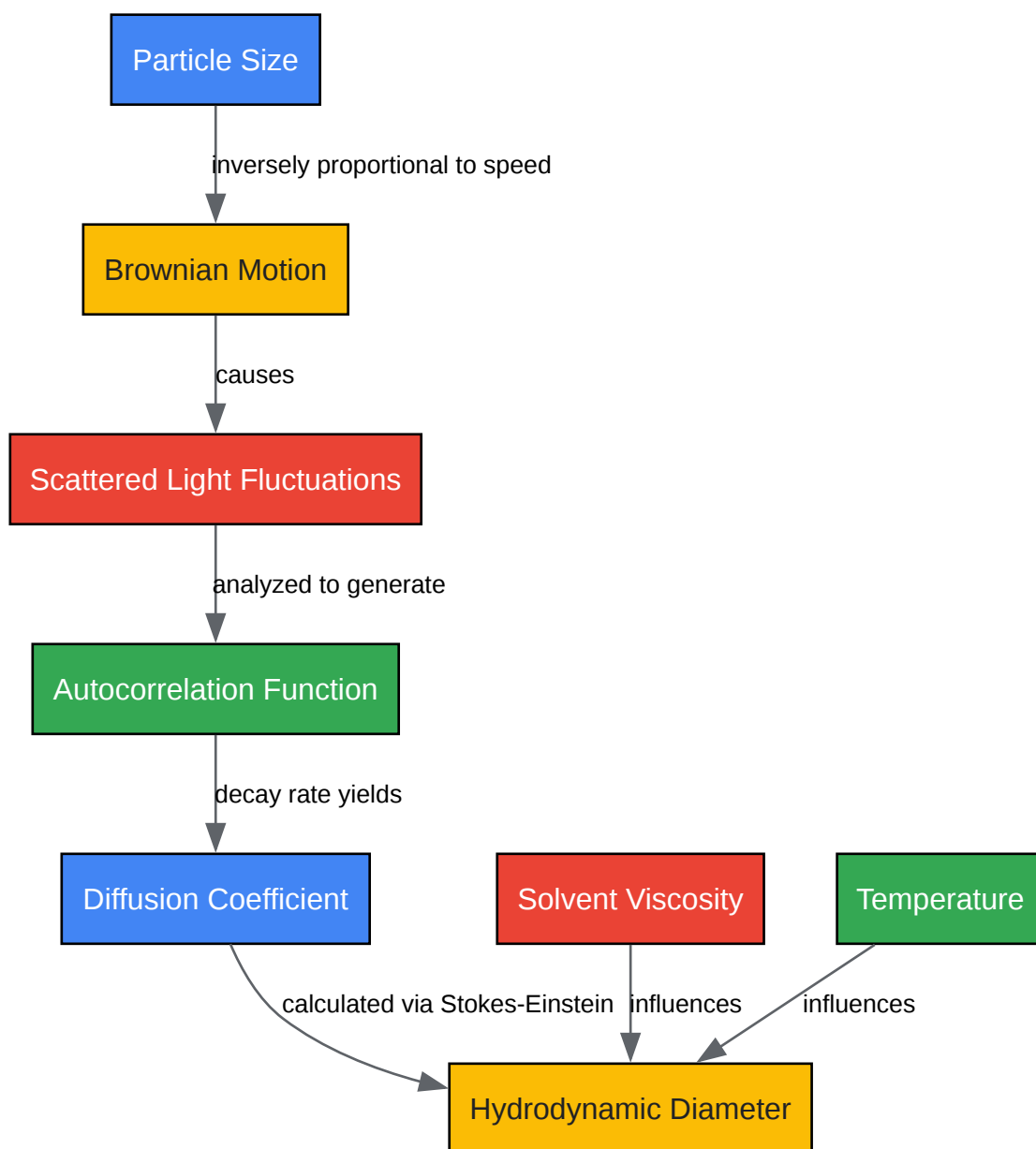
## Data Presentation

The quantitative data obtained from DLS analysis should be summarized in a clear and structured table.

Sample ID	Z-Average (d.nm)	Polydispersity Index (PDI)	Peak 1 Mean (d.nm)	Peak 1 % Intensity
DPPC Lipo Batch 1	105.2	0.125	108.1	100
DPPC Lipo Batch 2	108.9	0.130	111.5	100
DPPC Lipo Batch 3	106.5	0.128	109.3	100

## Logical Relationships in DLS Measurement

The following diagram illustrates the key relationships influencing the outcome of a DLS measurement.



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Caption: Factors influencing hydrodynamic diameter in DLS.

## Conclusion

Dynamic Light Scattering is an essential analytical tool for the characterization of liposomal drug delivery systems. By following a robust protocol for liposome preparation and DLS analysis, researchers can obtain reliable and reproducible data on the size and size distribution of DPPC liposomes. This information is critical for ensuring the quality, efficacy, and safety of liposomal formulations in drug development.

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